Survivin is encoded by the BIRC5 gene, which is located on chromosome 17 in humans. It is expressed in various tissues during embryonic development but is often re-expressed in many cancers, making it a target for cancer therapies. The peptide fragment (18-27) corresponds to a specific region within the survivin protein that is critical for its function.
Survivin (18-27) can be classified as:
The synthesis of Survivin (18-27) typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Survivin (18-27) can be represented as follows:
The molecular weight of Survivin (18-27) is approximately 1,200 Da, and it exhibits specific binding affinities to other proteins involved in apoptosis regulation.
Survivin (18-27) participates in several biochemical interactions, primarily involving binding to other proteins that regulate apoptosis and cell cycle progression.
The mechanism of action of Survivin (18-27) involves:
Studies have shown that overexpression of survivin correlates with poor prognosis in various cancers due to its anti-apoptotic effects.
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of synthesized peptides.
Survivin (18-27) has several scientific uses:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4